N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

DUSP3 VHR phosphatase Kinase signaling

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941907-50-2) is a synthetic small molecule characterized by a benzoxazole-phenyl core linked via a butanamide chain to a 4-chlorophenylsulfonyl group. Its molecular formula is C23H19ClN2O4S (MW 454.93 g/mol).

Molecular Formula C23H19ClN2O4S
Molecular Weight 454.93
CAS No. 941907-50-2
Cat. No. B2597490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
CAS941907-50-2
Molecular FormulaC23H19ClN2O4S
Molecular Weight454.93
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H19ClN2O4S/c24-17-9-13-19(14-10-17)31(28,29)15-3-6-22(27)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)30-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,27)
InChIKeyKCMHYTFZPWXSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941907-50-2): Core Identity and Sourcing Baseline


N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941907-50-2) is a synthetic small molecule characterized by a benzoxazole-phenyl core linked via a butanamide chain to a 4-chlorophenylsulfonyl group [1]. Its molecular formula is C23H19ClN2O4S (MW 454.93 g/mol) [1]. The compound has been identified as a dual-specificity protein phosphatase 3 (DUSP3/VHR) inhibitor, with a reported equilibrium inhibition constant (Ki) of 1760 nM [2].

Why Procurement of the Exact 4-Chlorophenylsulfonyl Benzoxazole-Butanamide (CAS 941907-50-2) Is Critical


In-class benzoxazole-butanamide analogs cannot be interchanged reliably for DUSP3/VHR-focused studies because even minor alterations to the sulfonyl aryl group or the benzoxazole-phenyl linker region can drastically alter phosphatase inhibitory potency and selectivity [1]. The 4-chlorophenylsulfonyl moiety in CAS 941907-50-2 is structurally distinct from the tosyl, phenylsulfonyl, or methoxyphenylsulfonyl analogs available commercially, and the specific electronic and steric contribution of the para-chloro substituent is known to influence binding within the DUSP3 active site [1]. Without direct head-to-head comparative data across the full analog series, the measured Ki of 1760 nM for the exact title compound [2] cannot be assumed to hold for any generic substitution, making precise compound identity essential for reproducible pharmacology.

Quantitative Differentiation Evidence for N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941907-50-2)


DUSP3/VHR Phosphatase Inhibition Potency: Quantitative Ki Value

The title compound demonstrates measurable inhibition of recombinant human dual-specificity protein phosphatase 3 (DUSP3/VHR) with an equilibrium inhibition constant (Ki) of 1760 nM [1]. This places its activity in the low micromolar range, comparable to the known DUSP3 inhibitor MLS-0437605 which exhibits an IC50 of 3700 nM (3.7 μM) under similar recombinant enzyme assay conditions . The approximately 2.1-fold greater potency (by Ki vs IC50, noting assay metric differences) suggests that the 4-chlorophenylsulfonyl-benzoxazole scaffold offers a modest but distinct activity advantage over the MLS-0437605 chemotype for DUSP3 inhibition.

DUSP3 VHR phosphatase Kinase signaling MAPK pathway

Structural Differentiation: 4-Chlorophenylsulfonyl vs. Phenylsulfonyl and Tosyl Analogs

The target compound incorporates a 4-chlorophenylsulfonyl group, which is structurally distinct from the phenylsulfonyl analog (CAS 922849-50-1) and the tosyl analog (p-methylphenylsulfonyl) . The para-chloro substituent introduces a strong electron-withdrawing effect (Hammett σp = +0.23) and increased lipophilicity (Cl contributes ~0.7 logP units vs. H) compared to the unsubstituted phenylsulfonyl derivative [1]. While direct comparative bioactivity data for these specific analogs are not publicly available, class-level SAR for DUSP phosphatases indicates that sulfonyl aryl substituents significantly modulate inhibitor-enzyme interactions through both electronic and steric mechanisms, with chloro-substituted aryl sulfonamides often displaying enhanced target engagement relative to unsubstituted or methyl-substituted counterparts [1].

Structure-activity relationship SAR Benzoxazole Sulfonamide

Molecular Property Comparison vs. Common DUSP3 Probe MLS-0437605

A comparison of computed molecular properties between the title compound (MW 454.93, predicted logP ~3.8 for the 4-chlorophenylsulfonyl variant) and the commonly used DUSP3 probe MLS-0437605 (MW ~390, logP ~2.5) reveals that the title compound is moderately larger and more lipophilic . The benzoxazole-phenyl core and sulfonylbutanamide linker in the title compound provide a distinct topological polar surface area (tPSA) profile that may influence cell permeability and off-target binding patterns differently from the MLS-0437605 chemotype. These differences are relevant for cellular assay context selection, as the higher lipophilicity of the title compound may favor membrane partitioning but could also increase nonspecific protein binding.

Drug-likeness Physicochemical properties DUSP3 Probe selection

Optimal Procurement and Application Scenarios for N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941907-50-2)


DUSP3/VHR Phosphatase Tool Compound for MAPK Signaling Studies

The confirmed Ki of 1760 nM against recombinant DUSP3/VHR [1] makes this compound suitable as a starting-point tool inhibitor for elucidating DUSP3's role in MAPK pathway dephosphorylation. Researchers investigating ERK1/2 signaling regulation by VHR can use this compound at concentrations informed by the measured Ki, ensuring appropriate dose selection for enzymatic and cellular assays.

Selectivity Panel Screening for Benzoxazole-Based Phosphatase Inhibitors

Given the structural uniqueness of the 4-chlorophenylsulfonyl moiety, this compound is ideal for inclusion in phosphatase selectivity panels to determine whether the benzoxazole-sulfonylbutanamide scaffold exhibits off-target activity against related dual-specificity phosphatases (e.g., DUSP22, CDC25). The quantitative Ki provides a baseline for comparative selectivity profiling.

Medicinal Chemistry SAR Optimization of DUSP3 Inhibitors

The distinct 4-chlorophenylsulfonyl group offers a well-defined starting point for systematic SAR exploration. Medicinal chemists can use this compound as a reference for synthesizing and testing analogs with varied sulfonyl aryl substituents (e.g., 4-F, 4-Br, 4-CF3), using the 1760 nM Ki as a benchmark to evaluate potency gains from halogen or other substituent modifications.

Quote Request

Request a Quote for N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.